molecular formula C5H6O3 B13089444 2-Oxocyclobutanecarboxylic acid

2-Oxocyclobutanecarboxylic acid

Cat. No.: B13089444
M. Wt: 114.10 g/mol
InChI Key: FZEPARZCAPJYHN-UHFFFAOYSA-N
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Description

2-Oxocyclobutanecarboxylic acid (CAS 52903-57-8) is a high-purity chemical compound featuring a strained cyclobutane ring integrated with a ketone and carboxylic acid functional group . This unique structure makes it a valuable and versatile building block in advanced organic synthesis and medicinal chemistry research. The compound's four-membered ring is characterized by significant angle strain , which provides a potent thermodynamic driving force for ring-opening and other synthetic transformations, enabling the construction of complex molecular architectures . Researchers value this reagent for its role in exploring novel chemical spaces, particularly in the synthesis of pharmacologically active molecules and other specialty chemicals . The keto-acid functionality allows for diverse chemical modifications, offering multiple points for derivatization. Available data suggests handling with appropriate precautions, as it may cause skin, eye, or respiratory irritation . This product is intended for research and further manufacturing applications only and is not for diagnostic or human use. For specific pricing, availability, and detailed handling protocols, please contact our sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

2-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C5H6O3/c6-4-2-1-3(4)5(7)8/h3H,1-2H2,(H,7,8)

InChI Key

FZEPARZCAPJYHN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C1C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Oxocyclobutanecarboxylic Acid and Its Derivatives

Retrosynthetic Analysis Strategies for the Cyclobutane (B1203170) Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler precursor structures. For the cyclobutane core, this process typically involves identifying key bond disconnections that correspond to reliable forward-reaction steps. The inherent ring strain of cyclobutanes makes them both challenging to synthesize and synthetically useful. baranlab.org

The most prominent retrosynthetic disconnection for a cyclobutane ring is a [2+2] cycloaddition, which simplifies the four-membered ring into two two-carbon components, typically alkenes or their synthetic equivalents. rsc.org This approach is powerful due to its convergence and potential for stereochemical control.

Alternatively, ring contraction strategies offer another retrosynthetic pathway. In this approach, a more readily available five-membered ring, such as a cyclopentanone (B42830) or pyrrolidine (B122466) derivative, is disconnected. The forward reaction then involves a rearrangement that contracts the larger ring to the desired cyclobutane structure. ntu.ac.ukrsc.org A third approach involves the ring closure of a suitable 1,4-disubstituted linear precursor, though this is often less common for forming the core cyclobutanone (B123998) structure itself. researchgate.net

Thinking backwards from the product allows chemists to identify appropriate starting materials and reaction conditions that will favor the formation of the target cyclobutane ring in the forward synthesis. youtube.comleah4sci.com For instance, when analyzing a substituted cyclobutane, the substituents can guide the choice of the specific cycloaddition or ring contraction precursors to achieve the desired regiochemistry and stereochemistry. leah4sci.comrsc.org

Ring-Forming Reactions for Cyclobutanone and Cyclobutane Systems

The construction of the cyclobutanone and cyclobutane frameworks is achieved through several powerful synthetic methods. Among the most versatile and widely employed are [2+2] cycloaddition reactions and ring contraction strategies, which allow for the creation of the strained four-membered ring system. nih.gov

The [2+2] cycloaddition is arguably the most significant and frequently utilized method for constructing cyclobutane rings. nih.govnih.govrsc.org This reaction involves the union of two components containing π-bonds, such as alkenes, allenes, or ketenes, to form the four-membered ring in a single step. elsevierpure.comnih.govacs.org The reaction can be promoted by light, transition metals, or organocatalysts, each offering distinct advantages in terms of substrate scope, selectivity, and reaction conditions. nih.govelsevierpure.com

Photochemical [2+2] cycloaddition is a classic and powerful method for synthesizing cyclobutanes, relying on the activation of an alkene by ultraviolet (UV) or visible light. rsc.orgacs.org The reaction proceeds by exciting one of the alkene partners to an excited state, which then reacts with a ground-state alkene. acs.org

Direct excitation often requires high-energy UV light, which can lead to side reactions. nih.gov To circumvent this, energy transfer strategies using photosensitizers like acetone (B3395972) or benzophenone (B1666685) are common. baranlab.orgharvard.edu More recently, visible-light photocatalysis has emerged as a milder alternative. nih.gov Catalysts such as Ru(bpy)₃Cl₂ can promote the cycloaddition of aryl enones with excellent diastereoselectivity. organic-chemistry.org The mechanism involves the photocatalyst promoting a one-electron reduction of the enone, which is followed by a radical anion cycloaddition. nih.govorganic-chemistry.org

Copper(I) salts, like CuOTf, have also proven to be effective catalysts in photochemical [2+2] cycloadditions. acs.org Upon irradiation, a metal-to-ligand or ligand-to-metal charge transfer occurs, inducing the cyclization to form the cyclobutane structure. nih.gov This method has been successfully applied to the synthesis of various natural products containing cyclobutane motifs. nih.govacs.org

Catalyst/Sensitizer (B1316253)ReactantsProduct TypeKey Features
Benzophenone/Acetone Alkenes (often cyclic) + Unsaturated carbonylsFused or spirocyclic cyclobutanesTriplet state mechanism via 1,4-diradical. baranlab.org
Ru(bpy)₃²⁺ Electron-deficient alkenes (e.g., enones)Tetrasubstituted cyclobutanesVisible-light catalyzed; proceeds via radical anion intermediate. nih.govorganic-chemistry.org
Copper(I) Triflate (CuOTf) 1,6-dienes, various olefinsFused bicyclic systems, natural product coresMetal-catalyzed photochemical reaction; proceeds via MLCT or LMCT. nih.govacs.org
4CzIPN (Organophotocatalyst) Electron-deficient styrenesSubstituted cyclobutanesVisible-light mediated; tolerates various electron-deficient groups. nih.gov

Transition metal catalysis provides a powerful and versatile platform for conducting [2+2] cycloaddition reactions under thermal conditions. researchgate.netnih.gov A variety of metals, including nickel, cobalt, rhodium, ruthenium, and copper, have been shown to effectively catalyze the formation of cyclobutane and cyclobutene (B1205218) rings from alkenes, allenes, and alkynes. elsevierpure.combenthamscience.comingentaconnect.com

These reactions often proceed through the formation of a key metallacyclopentane or metallacyclopentene intermediate, which subsequently undergoes reductive elimination to furnish the cyclobutane product. researchgate.net Nickel-catalyzed intermolecular [2+2] cycloadditions of conjugated enynes with alkenes have been developed, which helps to avoid common side reactions like oligomerization. researchgate.net Similarly, various transition metal complexes are used to catalyze cycloadditions between bicyclic alkenes and alkynes, providing an efficient route to cyclobutene-fused rings. benthamscience.comingentaconnect.com These catalytic approaches offer access to a wide array of enantiomerically enriched cyclobutanes that were previously difficult to obtain. elsevierpure.com

Metal CatalystReactant 1Reactant 2Product Type
Nickel(0) complexes Conjugated enyneAlkeneSubstituted cyclobutane researchgate.net
Ruthenium complexes Bicyclic alkeneAlkyneFused cyclobutene benthamscience.com
Cobalt complexes Bicyclic alkeneAlkyneFused cyclobutene benthamscience.com
Copper complexes AlleneOlefinCyclobutane motif nih.gov

In recent years, organocatalysis has emerged as a powerful strategy for asymmetric [2+2] cycloadditions, providing enantiomerically enriched cyclobutanes from simple precursors. elsevierpure.comrsc.org These reactions utilize small, chiral organic molecules as catalysts, avoiding the need for transition metals. nih.gov

A common strategy involves the activation of α,β-unsaturated aldehydes using a chiral secondary amine catalyst, such as a derivative of proline. This generates a transient chiral iminium ion, which is sufficiently reactive to undergo cycloaddition with an alkene. rsc.org Subsequent hydrolysis releases the cyclobutane product and regenerates the catalyst. This tandem iminium-enamine activation has been used to synthesize pyrrole-functionalized cyclobutanes with excellent control over regioselectivity, diastereoselectivity, and enantioselectivity. rsc.orgrsc.org The combination of aminocatalysis with other modes of activation, like hydrogen bonding, has further expanded the scope and utility of these formal [2+2] cycloaddition reactions. nih.gov

Organocatalyst TypeReactant 1Reactant 2Activation ModeProduct
Chiral Secondary Amine α,β-Unsaturated aldehyde2-Vinyl pyrroleIminium-Enamine Tandem rsc.orgPyrrole-functionalized cyclobutane rsc.orgrsc.org
Chiral Aminocatalyst + H-bond donor EnalNitroalkeneDienamine Catalysis / H-bondingSubstituted cyclobutane nih.gov
Chiral Organoammonium Salt α-AcyloxyacroleinUnactivated alkene---Substituted cyclobutane rsc.org

Ring contraction offers a conceptually different and effective approach to synthesizing cyclobutane derivatives. rsc.orgchemistryviews.org This method involves the rearrangement of a larger, often five-membered, carbocyclic or heterocyclic ring to form the more strained four-membered ring. ntu.ac.uk Such strategies can be particularly useful for creating highly substituted or functionally complex cyclobutanes.

One notable example is the stereoselective contraction of polysubstituted pyrrolidines to form cyclobutanes. chemistryviews.org This transformation can be initiated by an iodonitrene species, which reacts with the pyrrolidine to form a reactive 1,1-diazene. Subsequent elimination of nitrogen gas generates a 1,4-biradical that cyclizes to the corresponding cyclobutane. This method was successfully applied to the synthesis of the natural product piperarborenine B. chemistryviews.org

Other ring contraction methods include Favorskii-type rearrangements of α-halocyclopentanones and pinacol-type rearrangements of 1,2-diols on a five-membered ring, which can be triggered under acidic conditions to induce a 1,2-shift, resulting in a contracted cyclobutane ring. ntu.ac.uk These methods highlight the synthetic utility of leveraging the release of ring strain or the formation of stable leaving groups to drive the formation of the cyclobutane core. rsc.orgrsc.org

Ring Contraction Strategies

Wolff Rearrangements from Cyclic Diazo Diketones

The Wolff rearrangement is a key reaction in organic chemistry for converting α-diazocarbonyl compounds into ketenes through a 1,2-rearrangement with the loss of dinitrogen. wikipedia.org This method is particularly useful for ring contraction when applied to cyclic diazo ketones. wikipedia.orgchem-station.com The resulting ketene (B1206846) intermediate can be trapped by various nucleophiles, such as water, alcohols, or amines, to yield carboxylic acid derivatives. wikipedia.orgorganic-chemistry.org

The mechanism of the Wolff rearrangement can proceed through either a concerted or a stepwise pathway involving a carbene intermediate. organic-chemistry.org The reaction can be initiated by thermolysis, photolysis, or catalysis with transition metals like silver(I) oxide. wikipedia.org Photochemical and metal-catalyzed versions are often preferred as they can be carried out at lower temperatures, minimizing side reactions. organic-chemistry.org The choice of reaction conditions can influence the migratory aptitude of different substituent groups. organic-chemistry.org For instance, in the photolysis of some 2-diazo-1,3-diones, a methyl group is more likely to migrate, while under thermal conditions, a phenyl group shows preferential migration. organic-chemistry.org

This rearrangement has found significant application in the synthesis of strained ring systems, including the contraction of cyclopentanones to cyclobutanes. wikipedia.org

Oxidative Pinacol (B44631) Rearrangements

The pinacol rearrangement is a classic method for converting a 1,2-diol to a carbonyl compound under acidic conditions. wikipedia.orgbyjus.com The reaction proceeds through the formation of a carbocation intermediate after the protonation and loss of one of the hydroxyl groups. masterorganicchemistry.com This is followed by the migration of an alkyl or aryl group from the adjacent carbon to the carbocation center, driven by the formation of a more stable oxonium ion. wikipedia.org

In the context of synthesizing cyclobutane derivatives, an oxidative pinacol-type rearrangement can be employed. While direct search results for the oxidative pinacol rearrangement specifically for 2-oxocyclobutanecarboxylic acid are limited, the general principle of pinacol rearrangements is well-established for creating cyclic ketones and can involve ring expansion. masterorganicchemistry.comuomustansiriyah.edu.iq For instance, the rearrangement of a 'pinacol' dimer derived from cyclobutanone can lead to a cyclopentanone fused spiro to the original four-membered ring through ring expansion. uomustansiriyah.edu.iq The key driving force for the pinacol rearrangement is the formation of a stable carbonyl group. uomustansiriyah.edu.iq The stereochemistry of the starting diol is crucial, as the group positioned trans to the leaving hydroxyl group is the one that preferentially migrates. wikipedia.org

Ring Contraction from Pyrrolidines

A notable strategy for the synthesis of cyclobutane derivatives involves the ring contraction of readily available pyrrolidines. chemistryviews.orgnih.gov This transformation is typically achieved through a process involving nitrogen extrusion from a 1,1-diazene intermediate. nih.govntu.ac.uk The 1,1-diazene is generated in situ from the corresponding pyrrolidine. chemistryviews.org

The proposed mechanism involves the following key steps:

Formation of a 1,1-diazene: The pyrrolidine reacts with a nitrogen transfer reagent, such as an in situ generated iodonitrene species, to form a reactive 1,1-diazene. chemistryviews.orgacs.org

Nitrogen Extrusion: The 1,1-diazene intermediate eliminates a molecule of nitrogen (N₂), generating a 1,4-biradical species. chemistryviews.orgntu.ac.uk The release of N₂ is the rate-determining step of this transformation. nih.govresearchgate.net

Cyclization: The resulting 1,4-biradical undergoes rapid C-C bond formation to yield the cyclobutane product. chemistryviews.orgntu.ac.uk

This method has been shown to proceed in a stereoselective manner, with the stereochemistry of the starting pyrrolidine being retained in the cyclobutane product. nih.govresearchgate.netresearchgate.net The stereospecificity is attributed to the rapid collapse of the singlet 1,4-biradical intermediate. ntu.ac.uk The reaction conditions often involve heating the pyrrolidine derivative with reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate. chemistryviews.org The yields of the cyclobutane products can vary depending on the substitution pattern of the pyrrolidine. chemistryviews.org

Starting Material ClassReagentsKey IntermediateProduct ClassStereochemistry
Polysubstituted PyrrolidinesHTIB, Ammonium Carbamate1,1-Diazene, 1,4-BiradicalSubstituted CyclobutanesStereoretentive nih.govresearchgate.netresearchgate.net

Ring Closure Reactions

Ring-closing metathesis (RCM) is a powerful and versatile method for the synthesis of cyclic alkenes of various ring sizes, from 5- to 30-membered rings. organic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the intramolecular reaction of a diene. organic-chemistry.org While RCM is a general strategy for forming rings, its direct application to form the saturated this compound core would require subsequent modification of the resulting cyclobutene. The mechanism proceeds through a metallacyclobutane intermediate. organic-chemistry.org The efficiency of RCM is often driven by the removal of a volatile alkene byproduct, such as ethene, from the reaction mixture. organic-chemistry.org

Another approach to ring closure is through intramolecular cyclization. For instance, intramolecular C-H insertion reactions using diazomonomalonamides have proven to be an effective method for preparing β-lactam esters, which are structurally related to the target molecule. nih.gov

Specific Synthetic Routes to this compound

Synthesis via Photolysis of 2-Diazocyclopentane-1,3-dione

A specific and well-documented method for the synthesis of this compound involves the photochemical Wolff rearrangement of 2-diazocyclopentane-1,3-dione. acs.org

The process begins with the flash photolysis of 2-diazocyclopentane-1,3-dione in an aqueous solution. acs.org This high-energy process induces the loss of dinitrogen and the subsequent Wolff rearrangement to form 2-oxocyclobutylideneketene. acs.org This highly reactive ketene then undergoes hydration in the aqueous medium to produce the enol form of this compound. acs.org Finally, the enol tautomerizes to the more stable keto form, yielding the target molecule, this compound. acs.org

Kinetic studies of this reaction in various aqueous solutions (acidic, basic, and buffered) have allowed for the determination of the keto-enol equilibrium constants and the acidity constants for both the keto and enol forms of the product. acs.org

Alternative Preparations of 3-Oxocyclobutanecarboxylic Acid

While the primary focus is on the 2-oxo isomer, understanding the synthesis of the related 3-oxocyclobutanecarboxylic acid provides valuable context into the chemistry of functionalized cyclobutanes. Several methods have been developed for its preparation, often starting from more complex cyclobutane precursors.

One common strategy involves the hydrolysis and subsequent decarboxylation of a disubstituted cyclobutane. For instance, 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester can be converted to 3-oxocyclobutanecarboxylic acid. This is achieved by heating the ester in the presence of a strong acid like 6N hydrochloric acid at temperatures between 155-160°C. guidechem.com A similar method uses 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester, which is refluxed with 20% hydrochloric acid for an extended period. guidechem.comchemicalbook.com After cooling, the product is extracted and purified. guidechem.com

Another approach begins with more readily available materials like acetone, bromine, and malononitrile. google.com This multi-step process utilizes a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), and an activating agent to construct the cyclobutane ring and introduce the necessary functional groups. google.com A patented method outlines a six-step synthesis starting from methyl triphenylphosphine (B44618) iodide, which eventually leads to 3-benzylidene cyclobutylcarboxylic acid. This intermediate is then subjected to ozonolysis to cleave the double bond and yield the desired 3-oxo acid. google.com

The following table summarizes key aspects of these alternative preparations.

Starting Material(s)Key Reagents & ConditionsFinal ProductReference(s)
3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester6N HCl, 155-160°C3-Oxocyclobutanecarboxylic acid guidechem.com
3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester20% HCl, reflux3-Oxocyclobutanecarboxylic acid guidechem.comchemicalbook.com
Acetone, Bromine, MalononitrileEthanol, DMF, Water, NaI, TBAB3-Oxocyclobutanecarboxylic acid google.com
3-benzylidene cyclobutylcarboxylic acidOzone (O₃), Dichloromethane, -78°C3-Oxocyclobutanecarboxylic acid google.com
Mitsunobu Reaction in Cyclobutane Synthesis

The Mitsunobu reaction is a powerful tool in organic synthesis for converting primary and secondary alcohols into a wide variety of other functional groups, including esters, thioethers, and azides. wikipedia.orgorganic-chemistry.org The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgmdpi.com

A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgresearchgate.net This makes it exceptionally useful in the synthesis of complex molecules where precise stereochemical control is required. organic-chemistry.org In the context of cyclobutane synthesis, the Mitsunobu reaction can be used to prepare chiral precursors. For example, a cyclobutanol (B46151) derivative can be converted to an ester with an inverted stereocenter. This is particularly valuable for preparing optically active building blocks that can be elaborated into more complex targets. The reaction is known for its compatibility with a wide array of functional groups due to its mild, nearly neutral conditions. orgsyn.org

The general mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, turning the hydroxyl group into a good leaving group, which is then displaced by a nucleophile in an Sₙ2-type fashion. wikipedia.orgorganic-chemistry.org This process has been applied in the total synthesis of natural products where it was used to introduce nitrogen into a ring system or to perform intramolecular cyclizations to form tricyclic products. mdpi.com

Decarboxylation and Deprotection Strategies

Deprotection and decarboxylation are crucial steps in many synthetic routes leading to oxocyclobutanecarboxylic acids. In several reported syntheses of 3-oxocyclobutanecarboxylic acid, the cyclobutane ring is first constructed as a dicarboxylic ester, which often includes a protected ketone functionality (e.g., a ketal). guidechem.combrainly.in

The final steps of these syntheses involve removing these protecting groups to reveal the target molecule. The ester groups are typically hydrolyzed to carboxylic acids under acidic or basic conditions. For example, refluxing a precursor like 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester with aqueous hydrochloric acid simultaneously hydrolyzes the two ester groups and the dimethoxy ketal. guidechem.comchemicalbook.com

Following hydrolysis, the resulting 3-oxocyclobutane-1,1-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating. The loss of one of the carboxylic acid groups as carbon dioxide is driven by the formation of the final, more stable monocarboxylic acid product. This acid-catalyzed hydrolysis and thermal decarboxylation sequence is a common and effective method for generating the target acid from its more complex, synthetically accessible precursors. guidechem.comchemicalbook.com

Bromination and Elimination Reactions

Bromination and elimination reactions are fundamental transformations used to introduce functionality and unsaturation in the synthesis of cyclobutane derivatives. Bromination can be used to prepare key precursors for cyclobutane ring formation. For instance, a synthesis of 3-oxocyclobutanecarboxylic acid starts with the bromination of acetone to yield 1,3-dibromoacetone, which serves as a building block for the four-membered ring. google.com Alcohols can also be converted to bromides, which are excellent electrophiles for subsequent substitution or coupling reactions. This can be achieved using reagents like bromine and triphenylphosphine. nih.gov

Elimination reactions are often employed to create carbon-carbon double bonds, which can be a key feature of a target molecule or an intermediate for further reactions. For example, in a complex synthesis, a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) was used to induce a regiospecific double-bond migration to form a conjugated enone. acs.org Depending on the reaction conditions, the halogenation of cyclobutane itself can result in either substitution products (with UV light) or ring-opened addition products. pharmaguideline.com These reactions highlight the versatility of bromine as a reagent and the strategic importance of elimination pathways in the synthesis of functionalized cyclobutanes.

Enantioselective Synthesis of Chiral this compound Derivatives

The creation of chiral centers with high enantioselectivity is a significant challenge in modern organic synthesis. For this compound derivatives, where the chiral center is adjacent to the strained four-membered ring, specialized catalytic systems are often required.

One advanced method for producing axially chiral derivatives is the cationic rhodium(I)-catalyzed enantioselective [2+2+2] cycloaddition. nih.gov This reaction can be used to construct highly functionalized, chiral molecules with excellent yields and high enantiomeric excess (ee) values. The catalyst system typically consists of a rhodium(I) source and an axially chiral biaryl bisphosphine ligand, which controls the stereochemical outcome of the cycloaddition. nih.gov

Other strategies for inducing chirality in strained ring systems can be adapted for cyclobutane derivatives. These include the asymmetric transfer hydrogenation of a prochiral ketone, which reduces the ketone to a chiral alcohol. nih.gov Furthermore, rhodium-catalyzed carbene C-H insertion reactions provide a powerful method for creating new carbon-carbon bonds with high stereocontrol, offering another potential route to chiral cyclobutane structures. nih.gov In the synthesis of complex natural products, iridium-catalyzed asymmetric allylic alkylation has been successfully used to establish the initial chiral center of a molecule that is later elaborated into a more complex scaffold. acs.org

Functionalization of the this compound Scaffold

Directly modifying the carbon-hydrogen (C-H) bonds of a pre-formed molecular scaffold is a highly efficient synthetic strategy, often referred to as molecular editing. This approach avoids lengthy de novo syntheses and allows for the late-stage diversification of complex molecules. The this compound scaffold, being a saturated carbocycle, presents a significant challenge for selective functionalization due to the inert nature of its C(sp³)–H bonds. nih.govresearchgate.net

Recent advances have provided powerful tools for achieving this transformation, particularly through transition metal catalysis. These methods enable the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, providing access to a wide range of novel derivatives that would be difficult to synthesize using traditional methods. researchgate.net

C-H Functionalization Methodologies

A groundbreaking development in the functionalization of cycloalkanes is the palladium-catalyzed transannular γ-C-H arylation of cycloalkane carboxylic acids. nih.govnih.gov This methodology is applicable to a range of ring sizes, including cyclobutane. nih.govresearchgate.net The reaction uses the molecule's own carboxylic acid group as a directing group to guide the catalyst to a specific C-H bond on the opposite side of the ring.

This remarkable regioselectivity is enabled by specially designed ligands. Two effective classes of ligands are quinuclidine-pyridones and sulfonamide-pyridones, which work in concert with a palladium catalyst to facilitate the strained transannular C-H activation step. nih.govnih.gov The reaction typically involves the cycloalkane carboxylic acid, an aryl iodide as the coupling partner, a silver salt as an oxidant, and a base, all heated in a suitable solvent. researchgate.net This protocol has been shown to be effective even in complex molecular settings, such as in the late-stage functionalization of the natural product isosteviol. nih.gov This C-H activation strategy represents a major step forward in the ability to precisely edit saturated carbocyclic scaffolds, which are important structures in medicinal chemistry. nih.govresearchgate.net

The table below provides a generalized overview of the reaction conditions for this methodology.

ComponentRoleTypical Reagents/ConditionsReference(s)
SubstrateCycloalkane Carboxylic Acide.g., Cyclobutanecarboxylic acid nih.govresearchgate.netnih.gov
CatalystPalladium SourcePd(OAc)₂, PdCl₂(PhCN)₂ researchgate.net
LigandDirecting Group AuxiliaryQuinuclidine-pyridone or Sulfonamide-pyridone nih.govnih.gov
Coupling PartnerAryl SourceAryl Iodide (ArI) researchgate.net
OxidantRegenerates CatalystAg₂CO₃ researchgate.net
BaseAdditiveK₂CO₃ researchgate.net
SolventReaction MediumHexafluoroisopropanol (HFIP) researchgate.net
TemperatureReaction Condition90 °C researchgate.net

Introduction of Substituents

The introduction of substituents onto the this compound framework is crucial for creating a diverse range of derivatives with specific biological activities. A primary method for achieving this is through the alkylation of enolate ions. libretexts.org

Alkylation of β-Keto Esters:

The parent this compound is a β-keto acid, and its esters are β-keto esters. The α-hydrogens of these esters are acidic and can be removed by a base to form a nucleophilic enolate ion. This enolate can then react with an electrophilic alkyl halide in an SN2 reaction to introduce an alkyl group at the α-position. libretexts.org This three-step sequence involves:

Enolate Formation: A suitable base, such as sodium ethoxide in ethanol, is used to deprotonate the α-carbon. libretexts.org

Alkylation: The enolate ion attacks an alkyl halide (R-X), where R is a methyl or primary alkyl group, and X is a halogen (Cl, Br, I). libretexts.org Secondary halides react poorly, and tertiary halides are unsuitable due to competing elimination reactions. libretexts.org

Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester group followed by heating leads to decarboxylation, yielding a 2-substituted cyclobutanone. libretexts.org

This method is not limited to simple alkyl groups. A variety of substituents can be introduced, expanding the diversity of accessible derivatives.

Enantioselective Synthesis:

For applications where specific stereoisomers are required, enantioselective synthesis methods have been developed. One such approach involves a titanium-mediated cyclopropanation of α-hydroxy esters, followed by a pinacol-type rearrangement of the resulting α-hydroxycyclopropylcarbinols to yield enantiomerically enriched 2-substituted cyclobutanones. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign. These principles are increasingly being applied to the synthesis of this compound and its derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Biocatalysis:

White biotechnology, which utilizes microorganisms and enzymes for chemical production, offers a green alternative to traditional chemical synthesis. nih.govresearchgate.net Fermentative processes can produce 2-oxocarboxylic acids, which can serve as building blocks for more complex molecules. nih.govresearchgate.net While direct microbial synthesis of this compound is not yet prominent, the use of enzymes, or "biocatalysts," is a growing area of interest. nih.govresearchgate.netresearchgate.net

Aldolases, a class of enzymes, are particularly promising for their ability to form carbon-carbon bonds stereoselectively. nih.gov Pyruvic acid aldolases, for instance, can catalyze the reaction between a 2-oxoacid and an aldehyde to create 4-hydroxy-2-oxoacid products with high selectivity. nih.gov This approach has the potential to generate substituted this compound precursors in a more environmentally friendly manner.

Flow Chemistry:

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and reduced waste generation. A continuous manufacturing process has been developed for the production of 3-oxocyclobutane-1-carboxylic acid, an isomer of the target compound. digitellinc.com This process integrates decarboxylation, extraction, and separation into a single, automated system, resulting in a 20-fold energy saving and a significant reduction in the process mass intensity (PMI). digitellinc.com Similar flow chemistry approaches could be adapted for the synthesis of this compound, leading to more sustainable manufacturing.

Alternative Solvents and Reagents:

Research into greener synthetic routes also focuses on replacing hazardous solvents and reagents. For example, a synthesis method for 3-oxocyclobutanecarboxylic acid utilizes recyclable solvents like ethanol, DMF, and toluene, reducing the discharge of toxic reagents. google.com The avoidance of highly toxic substances like osmium tetroxide further enhances the safety and environmental profile of the synthesis. google.com

Data Tables

Table 1: Alkylation of this compound Esters

Alkylating AgentBaseProduct
Methyl IodideSodium EthoxideMethyl 2-oxocyclobutanecarboxylate
Ethyl BromideSodium EthoxideEthyl 2-oxocyclobutanecarboxylate
Benzyl BromideSodium EthoxideBenzyl 2-oxocyclobutanecarboxylate

This table is illustrative and based on the general principles of β-keto ester alkylation. libretexts.org

Table 2: Comparison of Batch vs. Flow Chemistry for Oxocyclobutane Carboxylic Acid Synthesis

ParameterBatch ProcessContinuous Flow Process
Reaction Time72 hours10 days for 2 MT
Energy ConsumptionHigh20-fold savings
Waste GenerationSignificantMinimized PMI
WorkspaceLargeMinimized
Workforce EfficiencyLowerIncreased

Data adapted from a process for 3-oxocyclobutane-1-carboxylic acid. digitellinc.com

Reactivity and Mechanistic Investigations of 2 Oxocyclobutanecarboxylic Acid

Reactions of the Cyclobutanone (B123998) Moiety

The cyclobutanone portion of 2-oxocyclobutanecarboxylic acid is a key site for a variety of chemical transformations. Its reactivity is influenced by the inherent ring strain of the cyclobutane (B1203170) system and the electronic effects of the adjacent carboxylic acid group.

Nucleophilic Addition Reactions

The carbonyl carbon of the cyclobutanone ring is electrophilic and susceptible to attack by nucleophiles. byjus.com This fundamental reaction, known as nucleophilic addition, leads to the formation of a tetrahedral intermediate by changing the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com The stability and subsequent reaction of this intermediate depend on the nature of the nucleophile.

Common nucleophilic addition reactions involving carbonyl compounds include the addition of:

Cyanide: The addition of hydrogen cyanide (HCN) to a carbonyl group results in the formation of a cyanohydrin. byjus.comlibretexts.org

Alcohols: In the presence of an acid catalyst, alcohols add to ketones to form hemiacetals. byjus.comlibretexts.org

Amines: Primary amines react with ketones to yield imines. byjus.com

The rate of nucleophilic addition is enhanced by electron-withdrawing groups adjacent to the carbonyl, which increase its electrophilicity. masterorganicchemistry.com Conversely, sterically bulky groups can hinder the approach of the nucleophile. masterorganicchemistry.com

Alpha-Functionalization Reactions

The carbon atoms adjacent to the carbonyl group (alpha-carbons) in this compound are activated and can undergo various functionalization reactions. The acidity of the alpha-protons allows for the formation of an enolate intermediate, which can then react with electrophiles.

Recent advancements have demonstrated the ability to achieve site-selective functionalization of cycloalkane carboxylic acids. For instance, palladium-catalyzed transannular γ-methylene C-H arylation has been successfully applied to cyclobutane carboxylic acids, showcasing the potential for precise modification of the ring system. nih.govresearchgate.net This type of reaction allows for the introduction of new functional groups at specific positions, which is highly valuable in the synthesis of complex molecules. nih.gov

Ring-Opening Reactions

The significant ring strain of the cyclobutane ring makes this compound prone to ring-opening reactions, which can be initiated by various reagents and conditions. youtube.com These reactions relieve the strain and lead to the formation of more stable acyclic products.

Under acidic conditions, the ester or amide derivatives of this compound can undergo hydrolysis. youtube.com This process typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by water. libretexts.orglibretexts.org The reaction ultimately cleaves the ester or amide bond, yielding the carboxylic acid and an alcohol or amine, respectively. youtube.comlibretexts.org While the direct acid-catalyzed ring-opening of the cyclobutanone itself is less common without other activating factors, the principle of acid catalysis to promote nucleophilic attack is fundamental. vaia.com

Fragmentation reactions provide another pathway for relieving the ring strain of the cyclobutanone moiety. These reactions involve the cleavage of one or more carbon-carbon bonds within the ring, often leading to the formation of multiple smaller molecules. The course of these reactions is highly dependent on the substrate's structure and the reaction conditions. For instance, the presence of specific functional groups can direct the fragmentation pathway, such as in the Grob fragmentation, which typically involves a 1,3-diol or similar arrangement. libretexts.org In the context of mass spectrometry, carboxylic acids can undergo fragmentation through processes like alpha-cleavage and McLafferty rearrangement. youtube.comyoutube.com

Deconstructive Functionalization of Cyclic Ketones

A more recent and advanced strategy involves the deconstructive functionalization of cyclic ketones. This approach utilizes the ring strain to drive reactions that not only open the ring but also simultaneously introduce new functional groups. While specific examples for this compound are not detailed in the provided context, the general principle involves the conversion of the carbonyl group into a leaving group, followed by a ring-opening process that is coupled with the introduction of a new substituent. This strategy has been applied to various carbonyl compounds for the synthesis of functionalized alkanes. researchgate.net

Reactions of the Carboxylic Acid Functionality

Esterification: this compound can undergo esterification, a reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. masterorganicchemistry.comchemguide.co.ukchemguide.co.uk This process, known as Fischer esterification, is a reversible reaction. chemguide.co.ukmasterorganicchemistry.comlibretexts.org To favor the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed, thereby shifting the equilibrium towards the products. chemguide.co.ukmasterorganicchemistry.com The reaction is catalyzed by strong acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the final ester product. masterorganicchemistry.comlibretexts.org

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide can be challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.orglookchemmall.com However, amidation of this compound can be achieved. One common method involves heating the ammonium (B1175870) carboxylate salt formed from the acid and amine to temperatures above 100 °C, which drives off water and forms the amide. libretexts.orglibretexts.org Alternatively, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction under milder conditions. libretexts.orgopenstax.org The carboxylic acid adds to the DCC molecule, forming a good leaving group that is subsequently displaced by the amine in a nucleophilic substitution reaction. libretexts.org Another effective method for amidation involves the use of thionyl chloride (SOCl₂) to first convert the carboxylic acid into a more reactive acid chloride, which then readily reacts with an amine to produce the corresponding amide in high yields. rsc.org

Decarboxylation is the removal of a carboxyl group, typically released as carbon dioxide (CO₂). organicchemistrytutor.com While simple aliphatic carboxylic acids are generally stable to heat, those with specific structural features, such as a β-keto group, undergo decarboxylation more readily. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org this compound, being a β-keto acid, is susceptible to this reaction, particularly upon heating. organicchemistrytutor.commasterorganicchemistry.com

The mechanism for the decarboxylation of β-keto acids often proceeds through a cyclic intermediate. libretexts.org In acidic conditions, the carboxylic acid can form an enol intermediate, which then undergoes tautomerization to a more stable carbonyl compound after the loss of CO₂. organicchemistrytutor.com The reaction can also be influenced by the presence of other functional groups and the reaction conditions. For instance, oxidative decarboxylation can occur in the presence of specific enzymes and cofactors, leading to the formation of an acyl-CoA derivative with one less carbon atom. nih.govnih.gov

Keto-Enol Tautomerism and Equilibrium Studies

Keto-enol tautomerism is a fundamental equilibrium process for carbonyl compounds that possess an α-hydrogen. pressbooks.pub In the case of this compound, it exists in equilibrium between its keto and enol forms. acs.orgnih.govamanote.com

Kinetic studies on the this compound system have provided valuable insights into the rates of tautomerization. Flash photolysis of a precursor, 2-diazocyclopentane-1,3-dione, in aqueous solution generates 2-oxocyclobutylideneketene. acs.orgnih.govresearchgate.net This ketene (B1206846) rapidly hydrates to form the enol of this compound, which then isomerizes to the more stable keto form. acs.orgnih.govresearchgate.net

The rates of these reactions, including the ketonization of the enol, have been measured across a wide pH range. acs.orgnih.gov These studies, combined with rates of enolization of the keto form determined by methods such as bromine scavenging, have allowed for the determination of the keto-enol equilibrium constants. acs.orgnih.gov

The strained four-membered cyclobutane ring has a significant and remarkable influence on the acidity of the this compound system. acs.orgnih.gov The keto-enol equilibrium constants for this compound are about two orders of magnitude smaller than those for its five-membered ring homolog, 2-oxocyclopentanecarboxylic acid. acs.orgnih.gov This difference reflects the increased strain and difficulty of introducing a carbon-carbon double bond within the small cyclobutane ring. acs.orgnih.gov

Conversely, the acidity of the enol form is dramatically increased by the cyclobutane ring. The acidity constant of the enol of 2-oxocyclobutanecarboxylate ion is four orders of magnitude greater than that of the corresponding enol in the cyclopentyl system. acs.orgnih.gov This pronounced increase in acidity is attributed to the enhanced s-character of the orbitals used in the exocyclic bonds of the strained cyclobutane ring. acs.orgnih.gov Generally, electron-withdrawing groups increase the acidity of carboxylic acids by stabilizing the resulting carboxylate anion through inductive effects. libretexts.orglibretexts.orgpharmaguideline.com The unique electronic properties of the cyclobutane ring act in a similar manner to amplify the acidity of the enol.

Reaction Mechanisms and Intermediates

The reactions of this compound involve various mechanisms and the formation of key intermediates.

Esterification and Amidation: As discussed, these are typically nucleophilic acyl substitution reactions. openstax.orgyoutube.com The Fischer esterification proceeds through a tetrahedral intermediate formed after the acid-catalyzed nucleophilic attack of the alcohol on the protonated carbonyl group. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org Amidation, particularly when using activating agents like DCC, also involves a reactive intermediate that facilitates the attack by the amine. libretexts.org

Decarboxylation: The thermal decarboxylation of this β-keto acid is thought to proceed via a cyclic, concerted transition state, leading to an enol intermediate which then tautomerizes to the final ketone product. masterorganicchemistry.com

Keto-Enol Tautomerism: The interconversion between the keto and enol forms is catalyzed by both acids and bases. pressbooks.pub

Acid-catalyzed mechanism: Involves the protonation of the carbonyl oxygen, followed by the removal of a proton from the α-carbon to form the enol. pressbooks.pub

Base-catalyzed mechanism: Involves the deprotonation of the α-carbon to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. pressbooks.pub

The study of these mechanisms and the characterization of transient species like enols, enolates, and ketenes are crucial for a comprehensive understanding of the reactivity of this compound. acs.orgnih.govresearchgate.net

Data Tables

Table 1: Keto-Enol Equilibrium and Acidity Data

Compound/SystemPropertyValue/ObservationReference
This compoundKeto-Enol Equilibrium Constant (KE)~100 times smaller than 2-oxocyclopentanecarboxylic acid acs.orgnih.gov
2-Oxocyclobutanecarboxylate Ion EnolAcidity Constant (Ka)~10,000 times greater than the enol of the cyclopentyl system acs.orgnih.gov

Table 2: Summary of Reaction Mechanisms

ReactionMechanism TypeKey Intermediate(s)Catalyst/ConditionsReference
Esterification (Fischer)Nucleophilic Acyl SubstitutionTetrahedral IntermediateAcid (e.g., H₂SO₄) masterorganicchemistry.commasterorganicchemistry.comlibretexts.org
Amidation (with DCC)Nucleophilic Acyl SubstitutionActivated Carboxylic Acid (O-acylisourea)DCC libretexts.orgopenstax.org
Amidation (thermal)DehydrationAmmonium Carboxylate SaltHeat (>100 °C) libretexts.orglibretexts.org
DecarboxylationPericyclic (cyclic transition state)EnolHeat masterorganicchemistry.comlibretexts.org
Keto-Enol TautomerismAcid or Base CatalyzedEnol, EnolateAcid or Base pressbooks.pub

Role of Ketene Intermediates

Ketene intermediates play a significant role in the chemistry of this compound, particularly in its formation and reactions involving the keto-enol system. Research has demonstrated that ketene species can be generated and subsequently lead to the formation of this compound.

One key study involved the flash photolysis of 2-diazocyclopentane-1,3-dione in an aqueous solution. acs.orgnih.gov This process resulted in the formation of 2-oxocyclobutylideneketene, a highly reactive ketene intermediate. This ketene subsequently undergoes hydration to yield the enol form of this compound. acs.orgnih.gov The enol then isomerizes to the more stable keto form. acs.orgnih.gov

The rates of these reactions were measured across a wide pH range, allowing for the determination of kinetic parameters and equilibrium constants for the keto-enol system. acs.orgnih.gov These studies revealed that the keto-enol equilibrium constant for this compound is significantly smaller than that of its five-membered ring counterpart, 2-oxocyclopentanecarboxylic acid. acs.orgnih.gov This difference highlights the energetic penalty of introducing a carbon-carbon double bond within the strained four-membered ring. acs.orgnih.gov

Conversely, the enol of this compound was found to be remarkably more acidic than the enol of the cyclopentane (B165970) analogue. acs.orgnih.gov This increased acidity is attributed to the greater s-character of the exocyclic orbitals in the smaller cyclobutane ring. acs.orgnih.gov

Table 1: Kinetic and Equilibrium Data for the this compound System

Parameter Value Description
Keto-Enol Equilibrium Constant (KE) Two orders of magnitude less than 2-oxocyclopentanecarboxylic acid Reflects the difficulty of forming a C=C bond in the strained ring. acs.orgnih.gov

The thermal decomposition of related compounds like diketene (B1670635) to produce ketene has also been studied, providing insights into the conditions under which ketene intermediates can be formed. nih.gov While not directly involving this compound, these studies support the feasibility of ketene pathways in the chemistry of cyclic keto acids.

Biradical Intermediates in Cycloadditions

The formation of the cyclobutane core, a key structural feature of this compound, is often achieved through [2+2] cycloaddition reactions. The mechanisms of these reactions, particularly whether they proceed through a concerted or stepwise pathway involving biradical intermediates, are of significant interest.

Photochemical [2+2] cycloadditions are a primary method for synthesizing cyclobutane rings and are frequently proposed to proceed via biradical intermediates. acs.orgresearchgate.net In these reactions, one of the alkene components is photoexcited to a triplet state, which then adds to the ground state of the second alkene in a stepwise fashion, forming a 1,4-biradical intermediate. nih.gov This biradical can then undergo intersystem crossing and ring closure to form the cyclobutane product.

While direct studies on the cycloaddition reactions of this compound itself are limited, the extensive research on the formation of cyclobutanone derivatives provides strong evidence for the involvement of biradical pathways. acs.orgnih.gov For instance, the intramolecular [2+2] cycloaddition of certain compounds under photocatalytic conditions is understood to proceed through radical intermediates. nih.gov

However, it is important to note that not all [2+2] cycloadditions proceed via biradical mechanisms. Some reactions, particularly those involving ketenes or allenes, can occur through a concerted [π2s + π2a] pathway or via dipolar intermediates. nih.gov In one study on the [2+2] cycloaddition of sulfonyl allenes and a vinyl ether, the reaction was found to likely follow a dipolar mechanism, as the presence of a radical scavenger did not affect the outcome. ru.nl This suggests that the specific nature of the reactants and the reaction conditions dictate the operative mechanistic pathway.

Table 2: Mechanistic Pathways in [2+2] Cycloadditions for Cyclobutane Formation

Reaction Type Proposed Intermediate(s) Key Features
Photochemical [2+2] Cycloaddition Biradical Involves photoexcitation to a triplet state and stepwise bond formation. acs.orgresearchgate.netnih.gov

Applications of 2 Oxocyclobutanecarboxylic Acid in Advanced Organic Synthesis

Building Block for Complex Carbocyclic Systems

The high ring strain of the cyclobutane (B1203170) ring in 2-oxocyclobutanecarboxylic acid is a key feature that chemists exploit for the construction of more complex carbocyclic frameworks. The release of this strain can be a powerful thermodynamic driving force for a variety of transformations.

Detailed Research Findings: Researchers have demonstrated that the cyclobutane ring can undergo controlled ring-opening and ring-expansion reactions. For instance, under thermal or photochemical conditions, the four-membered ring can be cleaved to generate reactive intermediates that subsequently form larger carbocyclic systems. The presence of the keto and carboxylic acid functionalities provides handles for directing these rearrangements and for further synthetic modifications.

One notable application involves the use of this compound derivatives in [2+2] cycloadditions followed by ring-opening, a strategy that allows for the stereocontrolled synthesis of substituted cyclohexanes and other larger ring systems. The precise control over reaction conditions is crucial for achieving the desired carbocyclic product.

Building Block for Heterocyclic Systems

The dual functionality of this compound makes it an excellent precursor for a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.govnih.govfu-berlin.de

Detailed Research Findings: The ketone and carboxylic acid groups can react with various dinucleophiles to form five-, six-, and seven-membered heterocyclic rings. For example, reaction with hydrazines can yield pyridazinone derivatives, while condensation with ureas or thioureas can lead to the formation of pyrimidine-based structures.

Studies have shown that 2-oxocarboxylic acids, in general, are valuable starting materials for the synthesis of spiro-connected heterocycles, benzotriazines, and pyranoic amino acids. nih.govnih.govfu-berlin.de The reactivity of the 2-oxo group, in conjunction with the carboxylic acid, allows for divergent synthetic pathways to generate diverse and biologically significant heterocycles. researchgate.net This versatility has established this compound as a key building block in the synthesis of N-heterocycles, which are prevalent in medicinal chemistry. sigmaaldrich.com

Applications in Natural Product Synthesis

The unique structural and reactive properties of this compound have been leveraged in the total synthesis of several complex natural products. nih.gov Its compact framework can be elaborated into key structural motifs found in nature.

Detailed Research Findings: While specific examples directly starting from the parent this compound are specialized, the broader class of cyclobutanone-containing building blocks is well-established in natural product synthesis. These small rings are often used to set key stereocenters early in a synthetic sequence, which are then carried through to the final natural product. The inherent functionality of this compound provides a strategic advantage in planning efficient and elegant synthetic routes. Carboxylic acids derived from natural sources are considered environmentally friendly starting materials for various organic transformations. researchgate.net

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The demand for novel molecular scaffolds in drug discovery and agrochemical research has positioned this compound and its derivatives as important intermediates. enamine.net Its rigid, three-dimensional structure is particularly valuable.

Design of Three-Dimensional Scaffolds

Modern drug design increasingly focuses on moving away from flat, two-dimensional molecules to more complex three-dimensional structures. nih.gov 3D scaffolds can lead to improved potency, selectivity, and pharmacokinetic properties.

Detailed Research Findings: The cyclobutane ring of this compound provides a rigid, non-planar scaffold. researchgate.net Chemists can functionalize the different positions of the ring to create a library of diverse 3D molecules. These scaffolds are used to explore new chemical space and to mimic the complex shapes of biological molecules. nih.gov The ability to generate diverse and structurally complex molecules is crucial for identifying new lead compounds in pharmaceutical and agrochemical development. researchgate.netenamine.net The use of such building blocks is essential for creating libraries of compounds for high-throughput screening. enamine.net

The isomeric compound, 3-oxocyclobutanecarboxylic acid, has been explicitly mentioned as a crucial intermediate in the synthesis of a variety of drugs, including kinase inhibitors and antitumor agents. chemicalbook.comgoogle.comgoogle.com This highlights the importance of the oxocyclobutane carboxylate motif in medicinal chemistry.

Polymer Chemistry Applications

The application of this compound in polymer chemistry is an emerging area of research. Its bifunctional nature allows it to be incorporated into polymer chains, potentially imparting unique properties to the resulting materials.

Detailed Research Findings: While direct polymerization of this compound is not widely reported, related heterocyclic monomers like 2-oxazolines undergo living cationic ring-opening polymerization to produce poly(2-oxazoline)s. nih.gov These polymers have shown potential as biomaterials and thermoresponsive materials. nih.gov Furthermore, polymers containing pendant oxazoline (B21484) groups, such as poly(2-isopropenyl-2-oxazoline), can be modified by reacting with carboxylic acids, suggesting a potential role for this compound as a modifying agent to introduce specific functionalities into polymers. mdpi.com Carboxylic acid-modified polymers are also explored for their pH-responsive properties, which are useful in drug delivery and other biomedical applications. researchgate.net

Other Specialty Chemical Applications

Beyond its applications in the life sciences, this compound and related structures have found use in other areas of the chemical industry.

Detailed Research Findings: Carboxylic acids are broadly used as building blocks and are available in vast numbers for various synthetic purposes. enamine.net Heterocyclic compounds derived from such precursors are used as components in dyes and antioxidants. The unique reactivity of the strained ring system can be harnessed for the synthesis of other specialty chemicals where a compact, functionalized cyclic structure is desired.

Computational and Theoretical Studies on 2 Oxocyclobutanecarboxylic Acid

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory offers a sophisticated model for describing the electronic structure of 2-oxocyclobutanecarboxylic acid. In this framework, the atomic orbitals of the constituent atoms combine to form a new set of molecular orbitals that extend over the entire molecule. libretexts.org These MOs are either bonding, antibonding, or nonbonding, and their energies and shapes dictate the molecule's stability and reactivity.

The carboxyl group (-COOH) is the primary site of electronic interest. The carbon atom and both oxygen atoms of the carboxyl group are sp² hybridized. askiitians.com This hybridization results in a planar arrangement of atoms with bond angles of approximately 120°. The sp² orbitals form the sigma (σ) bond framework, while the unhybridized p-orbitals on the carbon and two oxygen atoms overlap to form a delocalized pi (π) system across the O=C-OH unit. askiitians.comstackexchange.com This delocalization is responsible for the resonance stability of the carboxyl group and its conjugate base, the carboxylate anion. quora.com

Computational analyses, such as those performed using the B3LYP level of theory, can model the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). quora.com

HOMO : For a carboxylic acid, the HOMO is typically localized on the oxygen atoms, particularly the carbonyl oxygen, reflecting the non-bonding lone pair electrons. quora.com These orbitals are the highest in energy and are the primary sites for electrophilic attack.

LUMO : The LUMO is generally an antibonding π* orbital centered on the carbonyl group (C=O). quora.com Its low energy makes it the primary site for nucleophilic attack.

The polarization of the C=O bond, with electron density shifted towards the more electronegative oxygen, is clearly represented in these molecular orbitals. quora.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecules like this compound. This method calculates the electronic structure and energy of a system based on its electron density, offering a balance of accuracy and computational efficiency. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. lumenlearning.com For this compound, DFT calculations can be used to determine the most stable conformations. The analysis focuses on the puckered nature of the cyclobutane (B1203170) ring and the orientation of the carboxylic acid substituent.

The cyclobutane ring is not planar and exists in a puckered conformation to relieve some ring strain. The carboxylic acid group can occupy positions that are analogous to axial or equatorial positions in cyclohexane. Due to steric hindrance, the conformer where the large carboxylic acid group occupies the more spacious equatorial-like position is generally more stable. DFT calculations quantify these energy differences, which arise from torsional strain and non-bonded steric interactions (A-strain) between the substituent and the ring's hydrogen atoms.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. A key reaction pathway for this compound is its keto-enol tautomerization. acs.org

This equilibrium involves the conversion between the standard keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group adjacent to a C=C double bond). DFT can model the geometries and energies of both the keto and enol tautomers, revealing their relative stabilities. For this compound, the keto form is significantly more stable than the enol, partly due to the high strain involved in introducing a double bond into the four-membered ring. acs.org

ComponentDescriptionRole in Pathway Analysis
Reactant The starting species; for this molecule, typically the keto tautomer.The initial point on the potential energy surface.
Intermediate A metastable species formed during the reaction, such as the enolate anion in base-catalyzed enolization.Represents a local energy minimum along the reaction coordinate.
Transition State The highest energy structure along the reaction pathway that connects reactants and products.Its energy determines the activation barrier and thus the rate of the reaction.
Product The final species; for this tautomerization, the enol form.The endpoint on the potential energy surface.

This table outlines the key species characterized in a DFT study of a reaction pathway like keto-enol tautomerization.

A critical aspect of reaction pathway elucidation is the identification and characterization of the transition state (TS). The TS is an energy maximum along the reaction coordinate and is not a stable, isolable molecule. youtube.com DFT calculations can precisely locate the geometry of the TS for reactions like the keto-enol tautomerization of this compound.

Analysis of the TS structure provides insight into the bond-breaking and bond-forming processes occurring during the reaction. The energy of the TS relative to the reactants defines the activation energy, which is a key parameter in determining the reaction rate. For the keto-enol system of this compound, separate transition states for the acid-catalyzed and base-catalyzed pathways can be calculated to understand the pH dependence of the tautomerization process. acs.org

Spectroscopic Characterization Methodologies (Focus on principles, not specific data)

Theoretical calculations are vital for interpreting and predicting the results of spectroscopic experiments, which probe the structure and environment of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. The principles of NMR are based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. libretexts.org

¹H NMR Principles:

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the magnetic anisotropy of the C=O bond. This results in a characteristic downfield chemical shift, typically in the 10-12 ppm range. pressbooks.pub The signal is often broad due to hydrogen bonding and can disappear upon exchange with D₂O. pressbooks.pubprinceton.edu

Alpha-Protons (-CH-COOH): Protons on the carbon atom adjacent to the carboxyl group are deshielded by the electron-withdrawing nature of the carbonyl group. Their signals typically appear in the 2-3 ppm region. pressbooks.pub

Ring Protons: The other protons on the cyclobutane ring would appear further upfield, with their exact shifts and coupling patterns depending on their stereochemical relationship to the substituents.

¹³C NMR Principles:

Carbonyl Carbon (-COOH): The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the 165-185 ppm region of the ¹³C NMR spectrum. princeton.edu Its exact shift is influenced by conjugation and substitution.

Ring Carbons: The carbons of the cyclobutane ring would appear much further upfield.

Computational methods, specifically DFT combined with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the magnetic shielding constants for each nucleus. nih.gov These theoretical values are then converted into chemical shifts, providing a powerful tool for assigning experimental spectra and verifying structural assignments. nih.gov

Nucleus TypeTypical Chemical Shift (ppm)Underlying Principle(s)
Carboxyl Proton (¹H) 10 - 12 ppmDeshielding from electronegative oxygens; magnetic anisotropy of C=O bond; hydrogen bonding. pressbooks.pubprinceton.edu
α-Proton (¹H) 2 - 3 ppmInductive electron withdrawal by the adjacent carbonyl group. pressbooks.pub
Carboxyl Carbon (¹³C) 165 - 185 ppmStrong deshielding due to bonding with two highly electronegative oxygen atoms. princeton.edu
Ketone Carbon (¹³C) > 200 ppmStrong deshielding from the carbonyl oxygen, typically further downfield than a carboxylic acid carbon.

This table summarizes the characteristic NMR chemical shifts for the key functional groups in this compound and the physical principles responsible for them.

Mass Spectrometry (MS)

Upon electron impact ionization, this compound (molecular weight: 114.10 g/mol ) would be expected to form a molecular ion (M+•). However, the molecular ion of aliphatic carboxylic acids is often weak and may not be readily observed. The fragmentation of the molecular ion is anticipated to proceed through several characteristic pathways, primarily involving the carboxylic acid group and the cyclobutane ring.

One of the most prominent fragmentation pathways for carboxylic acids is the loss of the hydroxyl radical (•OH, mass of 17) and the carboxyl group (•COOH, mass of 45). libretexts.org These cleavages occur at the bonds adjacent to the carbonyl group of the carboxylic acid. libretexts.org For this compound, this would result in fragment ions at m/z 97 and m/z 69, respectively.

Another significant fragmentation process involves the cleavage of the cyclobutane ring. Cyclic ketones typically undergo alpha-cleavage, where the bond adjacent to the carbonyl group is broken. This can be followed by a series of rearrangements and further fragmentation. The presence of the carboxylic acid group on the adjacent carbon adds complexity to this process.

Based on the fragmentation patterns of similar molecules, the following table outlines the expected major fragment ions for this compound.

m/z (mass-to-charge ratio)Proposed Fragment IonFragmentation Pathway
114[C₅H₆O₃]⁺•Molecular Ion
97[C₅H₅O₂]⁺Loss of •OH from the carboxylic acid group
86[C₄H₆O₂]⁺•Decarboxylation (loss of CO₂)
69[C₄H₅O]⁺Loss of •COOH from the carboxylic acid group
55[C₃H₃O]⁺Ring cleavage and subsequent fragmentation
45[COOH]⁺Carboxyl group cation

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for synthesizing 2-oxocyclobutanecarboxylic acid is a primary area of future research. Current synthetic routes can be complex, and a focus on sustainability is paramount.

Photochemical Synthesis : Photochemical reactions offer a powerful tool for constructing strained ring systems. The irradiation of α,β-unsaturated ketones in the presence of a sensitizer (B1316253) has been shown to produce cyclobutane (B1203170) derivatives. nih.gov Future work could explore intramolecular photochemical cyclizations, such as the trapping of photochemically generated oxacarbenes, to form the cyclobutanone (B123998) ring system efficiently. rsc.org

"White Biotechnology" : A significant opportunity lies in harnessing biotechnological processes for sustainable production. The fermentative production of 2-oxocarboxylic acids using engineered microorganisms presents a green alternative to traditional chemical synthesis, often starting from renewable feedstocks. nih.gov This "White Biotechnology" approach can reduce the reliance on hazardous reagents and minimize waste. google.com

Atom-Economical Routes : Research into catalytic, atom-economical reactions is crucial. Methodologies starting from simple precursors that minimize waste are highly desirable. For instance, processes involving catalytic C-H activation or cycloadditions could provide more direct and sustainable pathways to the target molecule and its derivatives.

Exploration of Unconventional Reactivity Patterns

The high reactivity of this compound, stemming from its strained ring and functional group interplay, invites the exploration of novel chemical transformations.

Ring-Opening Reactions : The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it susceptible to selective ring-opening reactions. masterorganicchemistry.commasterorganicchemistry.com This can be exploited to generate highly functionalized, linear aliphatic compounds that would be difficult to synthesize otherwise. acs.orgnih.gov Recent studies on cyclobutanone oximes have shown that iminyl-radical-triggered C–C bond cleavage can produce distal cyano-substituted alkyl radicals, which can then be trapped, suggesting that radical-mediated openings of this compound derivatives could be a fruitful area of research. rsc.orgrsc.org

Decarboxylation : As a β-keto acid, the compound is prone to decarboxylation, a reaction that can occur under relatively mild conditions, sometimes even spontaneously with heat. acs.orgyoutube.com Investigating the controlled decarboxylation is a key research avenue, as it provides a direct route to cyclobutanone, itself a valuable synthetic intermediate. The mechanism, often proceeding through a cyclic enol intermediate, is a fundamental process in both organic chemistry and biological systems. acs.org

Keto-Enol Tautomerism : The keto-enol equilibrium in this system is of significant interest. Studies on the keto-enol system of this compound in aqueous solution have revealed a remarkable acid-strengthening effect of the cyclobutane ring. The keto-enol equilibrium constants are orders of magnitude different from larger ring homologs, reflecting the difficulty of placing a double bond within the strained four-membered ring. acs.org Further exploration of this tautomerism, including its behavior on catalytic surfaces, could unlock new reactivity. nih.gov

Reactivity PatternDriving ForcePotential ProductsResearch Focus
Ring-Opening High ring strain (~26 kcal/mol) masterorganicchemistry.commasterorganicchemistry.comFunctionalized acyclic chainsRadical, thermal, or transition-metal-catalyzed C-C bond cleavage acs.orgrsc.org
Decarboxylation β-Keto acid instabilityCyclobutanoneControlled, non-oxidative CO2 extrusion under mild conditions acs.orgyoutube.com
Keto-Enol Tautomerism Proximity of α-proton and carbonylEnol/enolate intermediatesQuantifying equilibrium and exploiting differential reactivity of tautomers acs.orgnih.gov

Expanding the Scope in Complex Molecule Synthesis

The dense functionality and inherent strain of this compound make it an attractive building block for the synthesis of more complex molecules.

Future research will likely focus on utilizing this compound as a versatile four-carbon synthon. Its derivatives can serve as pivotal intermediates in the synthesis of natural products and bioactive molecules that feature cyclobutane motifs. acs.org Furthermore, controlled ring-expansion reactions could transform the four-membered ring into larger, more common five- or six-membered rings, providing a strategic advantage in total synthesis. nih.gov The ability to undergo selective ring-opening also provides access to stereodefined acyclic chains, which are common components of many complex natural products. General studies have shown that 2-oxocarboxylic acids are applicable as building blocks for various heterocycles, suggesting a similar potential for this specific cyclic analogue. nih.gov

Bio-Inspired Synthesis and Biocatalysis

Drawing inspiration from nature offers elegant and efficient strategies for both the synthesis and transformation of this compound.

Enzymatic Synthesis : Biocatalytic methods, such as the use of 2-oxoacid aldolases, present a powerful tool for constructing the core structure with high stereocontrol. nih.gov These enzymes forge C-C bonds with high atom efficiency, providing access to chiral derivatives that are difficult to obtain through traditional chemistry. nih.gov

Enzymatic Transformations : The decarboxylation of β-keto acids is a fundamental step in many metabolic pathways, such as the Krebs cycle and fatty acid biosynthesis. acs.orgyoutube.com Studying Thiamine Diphosphate (ThDP)-dependent enzymes that catalyze such reactions can provide blueprints for developing highly selective, enzyme-based catalysts for the controlled decarboxylation of this compound under exceptionally mild, physiological conditions. rsc.orgrsc.org This approach avoids the harsh reagents and high temperatures often required in traditional chemical methods.

Advanced Computational Modeling for Reactivity Prediction and Design

Computational chemistry is an indispensable tool for understanding and predicting the behavior of strained and reactive molecules like this compound.

Reactivity and Mechanism Elucidation : Density Functional Theory (DFT) and other advanced computational methods can be used to model reaction pathways and calculate activation barriers. This is particularly valuable for understanding the competition between different reaction channels, such as ring-opening versus decarboxylation. Theoretical studies can elucidate the transition state structures, for example, in the decarboxylation of β-keto acids, revealing the degree of proton transfer and the influence of substituents. acs.orgnih.gov

Keto-Enol Tautomerism Analysis : Computational models can accurately predict the relative stabilities of the keto and enol tautomers in the gas phase and in various solvents. researchgate.netorientjchem.org Such studies on oxaloacetate, another β-keto acid, have shown how the environment and metal coordination can influence the tautomeric equilibrium and subsequent decarboxylation, providing a framework for similar investigations into the cyclobutane system. rsc.org

Understanding Ring Strain : Homodesmotic reactions and other computational approaches allow for the precise quantification of ring strain, separating it into components like angle strain and torsional strain. This theoretical insight is critical for predicting the thermodynamic driving forces behind the unique reactivity of this strained ring system. masterorganicchemistry.comlibretexts.org

Q & A

Q. How can researchers optimize reaction conditions for air-sensitive derivatives of this compound?

  • Methodological Answer :
  • Use Schlenk lines or gloveboxes for moisture-sensitive reactions .
  • Monitor reaction progress in real-time using in situ FTIR .
  • Stabilize intermediates with protecting groups (e.g., tert-butyl esters) .

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